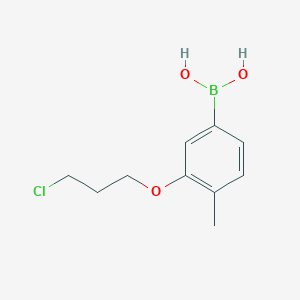

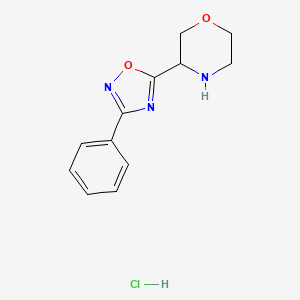

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

Overview

Description

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, also known as 3CP4MPBA, is an organoboronic acid with a wide range of applications in scientific research. It is used as a catalyst in organic synthesis and in the preparation of various compounds. It is also used as a reagent in the synthesis of organic molecules and as a ligand in coordination chemistry.

Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

- Boronic acids, including derivatives like 3-borono-5-fluorobenzoic acid, are crucial intermediates in organic synthesis. They are widely utilized in Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives. These compounds find applications in the synthesis of natural products and organic materials, indicating the potential utility of similar boronic acid compounds in diverse synthetic pathways (Sun Hai-xia et al., 2015).

Applications in Photodynamic Therapy

- Novel boron(III) complexes, such as chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide, have been synthesized and shown to possess antibacterial photosensitizing properties. These complexes can rapidly bind to bacterial cells and effectively inactivate them upon light irradiation, suggesting potential applications in photodynamic therapy and microbial control (M. Spesia & E. Durantini, 2008).

Boronic Acids in Catalysis

- Boronic acids are versatile molecules used in catalysis, molecular recognition, and assembly. Their catalytic properties have been harnessed in enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the broad utility of boronic acids in stereoselective synthesis (T. Hashimoto et al., 2015).

Boronic Acid-Based Sensors

- Boronic acid derivatives have been developed as selective fluorescent chemosensors for detecting biological substances, including carbohydrates and bioactive compounds. Their ability to form cyclic esters with diols underlies their use in sensing applications, highlighting the potential for similar compounds to serve as biosensors or diagnostic tools (S. Huang et al., 2012).

properties

IUPAC Name |

[3-(3-chloropropoxy)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-8-3-4-9(11(13)14)7-10(8)15-6-2-5-12/h3-4,7,13-14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHMGVHZNYEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)

![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)

![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)

![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)

![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)

![4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434165.png)